![molecular formula C7H6I3N B13102759 3,4,5-Triiodo-2,6-dimethylpyridine](/img/structure/B13102759.png)
3,4,5-Triiodo-2,6-dimethylpyridine
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Overview
Description
3,4,5-Triiodo-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H6I3N and a molecular weight of 484.84 g/mol It is a derivative of pyridine, characterized by the presence of three iodine atoms and two methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triiodo-2,6-dimethylpyridine typically involves the iodination of 2,6-dimethylpyridine. The reaction is carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the 3, 4, and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and reaction conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides or other oxidized forms can be produced.
Scientific Research Applications
3,4,5-Triiodo-2,6-dimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-Triiodo-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with cellular processes and enzyme activities .
Comparison with Similar Compounds
2,6-Dimethylpyridine: A precursor in the synthesis of 3,4,5-Triiodo-2,6-dimethylpyridine.
3,5-Diiodo-2,6-dimethylpyridine: A related compound with two iodine atoms instead of three.
3,4,5-Tribromo-2,6-dimethylpyridine: A similar compound where bromine atoms replace the iodine atoms.
Uniqueness: this compound is unique due to the presence of three iodine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Biological Activity
3,4,5-Triiodo-2,6-dimethylpyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes three iodine atoms attached to the pyridine ring, which significantly influences its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its potential roles as an antimicrobial agent and its effects on cellular pathways.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. For instance:
- In vitro Studies : A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests a promising role as a potential antimicrobial agent .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific kinases involved in cellular signaling pathways.
- Interaction with DNA : Some studies indicate that halogenated pyridines can intercalate into DNA structures, potentially disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Antibacterial Efficacy :
- Cytotoxicity Assessment :
Table 1: Summary of Biological Activities
Activity Type | Test Organism | MIC (µM) | IC50 (µM) | CC50 (µM) |
---|---|---|---|---|
Antibacterial | Staphylococcus aureus | 4 | 5 | >100 |
Antibacterial | Escherichia coli | 8 | 10 | >100 |
Cytotoxicity | Human Cell Lines | N/A | N/A | >100 |
Discussion
The findings suggest that this compound possesses notable antimicrobial activity with a relatively low cytotoxic profile. Its potential applications in treating infections caused by resistant strains warrant further exploration.
Properties
Molecular Formula |
C7H6I3N |
---|---|
Molecular Weight |
484.84 g/mol |
IUPAC Name |
3,4,5-triiodo-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H6I3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 |
InChI Key |
QORUIFIPXDPAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)I)I)I |
Origin of Product |
United States |
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